molecular formula C16H14N4O4S B15036746 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide CAS No. 356776-33-5

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B15036746
CAS No.: 356776-33-5
M. Wt: 358.4 g/mol
InChI Key: POVQYJKTTZFJMD-UHFFFAOYSA-N
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Description

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of 5-methoxy-1H-benzimidazole-2-thiol, which is then reacted with 2-nitrophenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-benzimidazole-2-thiol
  • Omeprazole
  • Esomeprazole Sodium
  • Esomeprazole Magnesium Trihydrate

Uniqueness

2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

356776-33-5

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C16H14N4O4S/c1-24-10-6-7-11-13(8-10)19-16(18-11)25-9-15(21)17-12-4-2-3-5-14(12)20(22)23/h2-8H,9H2,1H3,(H,17,21)(H,18,19)

InChI Key

POVQYJKTTZFJMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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